Thieno[2,3-d]pyrimidine
Overview
Description
Thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to adenine, a purine base found in DNA and RNA. This scaffold is present in various isomeric forms and has been explored for its wide range of medical applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines has been achieved through various methods. One approach involves the preparation of 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, with some derivatives being synthesized using thermal and microwave irradiation techniques . Another method includes a one-pot cascade reaction of Gewald's aminothiophenes, dioxobutanoic acid, and derivatives of cyanoacetic acid, catalyzed by Et3N, to directly synthesize diverse thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives . Additionally, a multi-step synthesis involving key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation has been used to create novel thieno[2,3-d]pyrimidines containing a cyclohexane ring . A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has also been reported .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been elucidated using various spectroscopic techniques, including IR, NMR, 2D NMR, and mass spectral data . Crystal structure analysis has provided insights into the hydrogen bonding patterns and molecular arrangement within these molecules . The structural motif of thieno[2,3-d]pyrimidines has been identified as an important feature in the design of new PARP inhibitors and other pharmacological agents .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines have been used as core structures in the synthesis of various pharmacologically active compounds. For instance, they have been employed in the design of selective folate receptor substrates and antitumor agents, with the synthesis involving cyclization with chloroformamidine . They have also been used to create potent GnRH receptor antagonists for treating reproductive diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines contribute to their therapeutic potential. Their solid-state fluorescence properties have been studied, with some derivatives showing strong fluorescence, which is quantitatively reproducible by ab initio quantum-chemical calculations . The biological activity of selected synthesized thieno[2,3-d]pyrimidine compounds has been examined, revealing their potential in anti-inflammatory, analgesic, and ulcerogenic applications .
Scientific Research Applications
Promising Scaffold in Medicinal Chemistry : Thieno[2,3-d]pyrimidine is structurally similar to adenine, a purine base found in DNA and RNA, and exhibits a broad range of medical applications. It has been studied for its potential as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents. Researchers have focused on its structure-activity relationship (SAR) and synthetic strategies (Ali, Abdel‐Maksoud, & Oh, 2019).
Synthesis and Application in Organic Chemistry : Thieno[2,3-d]pyrimidine compounds are important for organic synthesis and as pharmacologically active molecules. They have attracted attention for their synthesis, which involves tandem cyclization, microwave-assisted reactions, and new catalysts to enhance yields and reduce costs (Sun et al., 2020).
Anticancer Potential : Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They inhibit various protein kinase enzymes, crucial in cancer treatment, with research focusing on chemical synthesis and biological significance in cancer via inhibition of specific enzymes (Elrazaz et al., 2015).
Antimicrobial and Anti-inflammatory Properties : Thieno[2,3-d]pyrimidines have shown remarkable activity against fungi, bacteria, and inflammation. Research has been conducted to synthesize new thieno[2,3-d]pyrimidine heterocyclic compounds to test them as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles have been synthesized and shown promising radioprotective and antitumor activities. These studies are crucial for developing new cancer treatments (Alqasoumi et al., 2009).
Biological Studies and Synthesis Techniques : Thieno[2,3-d]pyrimidines prepared from various precursors have been examined for their biological activity. Research has focused on innovative synthesis techniques such as thermal and microwave irradiation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Activity against Gram-Positive Bacteria : Thieno[2,3‐d]pyrimidines exhibit antibacterial effects, especially against Gram-positive bacteria like MRSA. Their structure-activity relationships have been studied, showing potential for developing new antibacterial drugs (Riabova et al., 2022).
properties
IUPAC Name |
thieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBRNXDKNIQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481268 | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-d]pyrimidine | |
CAS RN |
272-24-2 | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Some cyclic and acyclic nucleosides of thieno[2,3-d]-pyrimidine derivatives were synthesized
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